2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile
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Overview
Description
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile is a heterocyclic compound that features a chloro substituent and a nitrile group on a cyclopenta[B]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is catalyzed by sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide . Another method involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the chloro substituent.
Common Reagents and Conditions
Common reagents used in these reactions include manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) for oxidation reactions . Sodium alkoxide solutions are used as catalysts in cyclocondensation reactions .
Major Products Formed
The major products formed from these reactions include 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues and various substituted derivatives of the parent compound .
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile has several scientific research applications:
Mechanism of Action
its biological activity suggests that it may interact with specific molecular targets, such as protein kinases and calcium channels . Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Cyclopentenopyridine: A similar compound with a cyclopenta[B]pyridine ring system.
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine: Another heterocyclic compound with a similar structure.
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine: A related compound with a dioxino ring system.
Uniqueness
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile is unique due to the presence of both a chloro substituent and a nitrile group on the cyclopenta[B]pyridine ring system. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H7ClN2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-6(5-11)7-2-1-3-8(7)12-9/h4H,1-3H2 |
InChI Key |
QWTGRQZQTMZEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2C#N)Cl |
Origin of Product |
United States |
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